[1] To functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction. ()
[2] To prepare cyclic amine substituted Tröger′s base derivatives. ()
1-(2-Methoxyphenyl)piperazine dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 265.18 g/mol. This compound is categorized under various classifications, including antihypertensives and antipsychotics, and serves as an impurity reference material in pharmaceutical testing . The compound features a piperazine ring substituted with a methoxyphenyl group, which contributes to its biological activity.
The biological activity of 1-(2-Methoxyphenyl)piperazine dihydrochloride is primarily linked to its potential use as an antipsychotic and antihypertensive agent. Research has indicated that piperazine derivatives exhibit various pharmacological effects, including:
The synthesis of 1-(2-Methoxyphenyl)piperazine dihydrochloride typically involves several steps:
1-(2-Methoxyphenyl)piperazine dihydrochloride has several applications, including:
Interaction studies involving 1-(2-Methoxyphenyl)piperazine dihydrochloride have focused on its effects on neurotransmitter systems. Research indicates that this compound may interact with:
Several compounds share structural similarities with 1-(2-Methoxyphenyl)piperazine dihydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Chlorophenyl)piperazine hydrochloride | C11H14ClN2 | Exhibits stronger dopaminergic activity |
| 1-(3-Methoxyphenyl)piperazine | C11H16N2O | Different methoxy substitution affects activity |
| 1-(2-Fluorophenyl)piperazine | C11H13FN2 | Fluorine substitution alters pharmacokinetics |
| 1-(2-Nitrophenyl)piperazine | C11H14N4O2 | Nitro group introduces different reactivity |
The uniqueness of 1-(2-Methoxyphenyl)piperazine dihydrochloride lies in its specific methoxy substitution on the phenyl ring, which influences its interaction with neurotransmitter systems differently compared to other piperazine derivatives. This characteristic potentially enhances its therapeutic profile in treating psychiatric conditions while also providing antihypertensive effects.
Irritant